molecular formula C17H21IN2 B2522070 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide CAS No. 29519-52-6

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

Cat. No.: B2522070
CAS No.: 29519-52-6
M. Wt: 380.273
InChI Key: QALDEYCJTBAWJV-UHFFFAOYSA-M
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Description

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is a fluorescent dye belonging to the class of styryl dyes. It is known for its pronounced solvatochromic properties, meaning its fluorescence characteristics change with the polarity of the surrounding environment. This compound is widely used in various scientific fields due to its unique optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide typically involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1-ethylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms with altered fluorescence.

    Substitution: Substituted pyridinium derivatives.

Scientific Research Applications

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a solvatochromic dye to study microenvironment polarity.

    Biology: Employed as a fluorescent marker for live cell imaging, particularly for staining mitochondria.

    Medicine: Investigated for its potential in diagnostic imaging and as a probe for studying cellular processes.

    Industry: Utilized in the development of sensors and in the monitoring of polymerization processes.

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide involves its interaction with the microenvironment. The compound’s fluorescence properties change based on the polarity and viscosity of the surrounding medium. This makes it an effective probe for studying various biological and chemical processes. The molecular targets include cellular structures like mitochondria, where it accumulates due to its cationic nature.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
  • 2-(4-Dimethylaminostyryl)-1-methylquinolinium iodide

Uniqueness

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is unique due to its specific fluorescence characteristics and its ability to act as a molecular rotor. This property allows it to be used in a wide range of applications, from live cell imaging to the development of advanced materials.

Properties

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2.HI/c1-4-19-13-11-16(12-14-19)6-5-15-7-9-17(10-8-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDEYCJTBAWJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29519-52-6
Record name 4-(4-(DIMETHYLAMINO)STYRYL)-1-ETHYLPYRIDINIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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